2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride

描述

Chemical Identity and Nomenclature

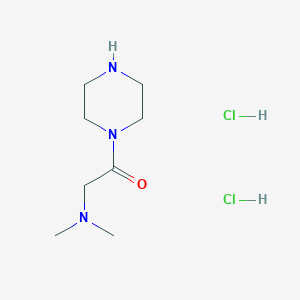

The chemical compound this compound represents a sophisticated organic molecule characterized by specific structural elements that define its chemical identity. The compound is officially designated by the Chemical Abstracts Service number 1177336-21-8, which serves as its unique identifier in chemical databases and research literature. The International Union of Pure and Applied Chemistry name for this compound is 2-(dimethylamino)-1-piperazin-1-ylethanone; dihydrochloride, reflecting the systematic nomenclature conventions for complex organic molecules.

The molecular formula of this compound is C8H19Cl2N3O, indicating the presence of eight carbon atoms, nineteen hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one oxygen atom. This molecular composition results in a molecular weight of 244.16 grams per mole, which is consistent across multiple analytical sources. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CN(C)CC(=O)N1CCNCC1.Cl.Cl, which provides a linear representation of the three-dimensional molecular architecture.

The Standard International Chemical Identifier for this compound is InChI=1S/C8H17N3O.2ClH/c1-10(2)7-8(12)11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H, and its corresponding International Chemical Identifier Key is RGMPEYBWSMUGMZ-UHFFFAOYSA-N. These standardized identifiers facilitate precise communication and database searching within the global chemical research community. The compound appears as a powder under standard conditions and requires storage at room temperature for optimal stability.

| Property | Value |

|---|---|

| Chemical Formula | C8H19Cl2N3O |

| Molecular Weight | 244.16 g/mol |

| Chemical Abstracts Service Number | 1177336-21-8 |

| International Union of Pure and Applied Chemistry Name | 2-(dimethylamino)-1-piperazin-1-ylethanone; dihydrochloride |

| Molecular Descriptor Language Number | MFCD09971434 |

| PubChem Compound Identifier | 42940664 |

| Physical Appearance | Powder |

| Storage Temperature | Room Temperature |

Historical Context of Piperazine Derivatives in Medicinal Chemistry

The historical development of piperazine derivatives in medicinal chemistry spans several decades, with foundational research establishing the therapeutic potential of this chemical class. Piperazine compounds were originally investigated due to their structural similarity to piperidine, which is part of the structure of piperine found in the black pepper plant Piper nigrum. The systematic study of piperazine derivatives began in the mid-twentieth century, with the first significant synthesis occurring in 1944 when Burroughs Wellcome & Company synthesized benzylpiperazine.

The medicinal chemistry significance of piperazine derivatives became evident in the 1950s when piperazine was introduced as an antihelminthic agent. Research during this period demonstrated that piperazine compounds could effectively paralyze parasitic worms, leading to their expulsion from the digestive system. This early therapeutic application established piperazine as a valuable pharmacophore in drug development and paved the way for extensive research into related derivatives.

Throughout the subsequent decades, pharmaceutical researchers recognized the versatility of the piperazine scaffold in medicinal chemistry applications. The structural flexibility of piperazine allows for numerous substitution patterns, enabling the development of compounds with diverse biological activities. Modern pharmaceutical research has identified piperazine-containing compounds in various therapeutic categories, with recent analysis revealing that thirty-six drugs approved by the United States Food and Drug Administration between 2012 and 2023 contain piperazine ring systems.

The pharmaceutical industry has particularly embraced piperazine derivatives for anticancer drug development, with fifteen of the recently approved piperazine-containing drugs falling within the anticancer category. This concentration in oncology applications reflects the compound class's ability to interact with specific biological targets involved in cancer cell proliferation and survival. The metabolic profile of piperazine derivatives typically involves Cytochrome P450 3A4 as the primary enzyme responsible for their biotransformation, with most compounds undergoing fecal excretion.

Contemporary research continues to explore the potential of piperazine derivatives, with particular attention to their role as secondary pharmacophores that can enhance the physical properties of pharmaceutical compounds. The 5-substituted piperazine configuration has emerged as particularly significant for improving solubility and bioavailability characteristics while maintaining biological activity. This ongoing research demonstrates the continued relevance of piperazine derivatives in modern drug discovery and development efforts.

Structural Significance of Dimethylamino and Piperazine Moieties

The structural architecture of this compound incorporates two pharmacologically significant functional groups that contribute to its potential biological activity and pharmaceutical utility. The dimethylamino moiety serves as a crucial structural element that enhances the lipophilic characteristics of the compound, potentially improving its ability to traverse biological membranes and reach target sites within biological systems. This structural feature is particularly important for pharmaceutical applications, as membrane permeability represents a critical factor in drug bioavailability and therapeutic efficacy.

The piperazine ring system constitutes the central structural framework of the compound and provides a rigid, chair-conformation cyclohexane-like structure with nitrogen atoms at the 1 and 4 positions. This six-membered heterocyclic ring adopts a chair conformation similar to cyclohexane, with the nitrogen-hydrogen groups positioned in equatorial orientations. The piperazine moiety's basicity characteristics are comparable to typical aliphatic amines, with a pH of 10.8-11.8 observed in 10% aqueous solutions. The two pKb values for piperazine are 5.35 and 9.73 at 25 degrees Celsius, reflecting the compound's potential for protonation under physiological conditions.

The combination of dimethylamino and piperazine structural elements creates a molecule with enhanced pharmacological potential compared to compounds containing only one of these moieties. Research indicates that the presence of dimethylamino groups often correlates with significant pharmacological activities, including effects on neurotransmitter systems associated with mood regulation and cognitive function. The mechanism of action for compounds containing these structural features typically involves modulation of neurotransmitter levels, particularly those systems involved in neurological and psychiatric disorders.

The ethanone linker connecting the dimethylamino and piperazine components provides structural flexibility while maintaining the spatial relationship necessary for optimal biological activity. This ketone functionality can participate in various chemical reactions typical for carbonyl compounds, including nucleophilic addition reactions and condensation processes. The dihydrochloride salt formation significantly impacts the compound's physical and chemical properties, enhancing solubility in aqueous environments and improving stability during storage and handling.

| Structural Component | Function | Significance |

|---|---|---|

| Dimethylamino Group | Lipophilicity Enhancement | Improves membrane permeability and bioavailability |

| Piperazine Ring | Central Pharmacophore | Provides structural rigidity and biological activity |

| Ethanone Linker | Structural Flexibility | Maintains optimal spatial relationships |

| Dihydrochloride Salt | Solubility Enhancement | Improves aqueous solubility and stability |

The synthetic accessibility of this compound involves multiple synthetic pathways that typically include the formation of the piperazine ring followed by subsequent functionalization with the dimethylamino group. Common synthetic approaches require careful control of reaction conditions including temperature, solvent selection, and reaction timing to ensure high yields and product purity. The use of appropriate catalysts may enhance the efficiency of specific synthetic steps, particularly in the formation of the carbon-nitrogen bonds that characterize this compound class.

属性

IUPAC Name |

2-(dimethylamino)-1-piperazin-1-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-10(2)7-8(12)11-5-3-9-4-6-11;;/h9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMPEYBWSMUGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177336-21-8 | |

| Record name | 2-(dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Key Reagents

- Piperazine : The core heterocyclic amine.

- Dimethylaminoacetyl chloride or related acyl chlorides : For acylation introducing the ethanone and dimethylamino groups.

- Hydrochloric acid (HCl) : For salt formation (dihydrochloride).

- Solvents such as anhydrous tetrahydrofuran (THF) , dimethylformamide (DMF) , or ethanol depending on the step.

General Synthetic Steps

Acylation of Piperazine : Piperazine is reacted with dimethylaminoacetyl chloride or an equivalent acylating agent under anhydrous conditions to form the corresponding amide intermediate.

Salt Formation : The free base intermediate is treated with hydrochloric acid to form the dihydrochloride salt, which enhances stability and crystallinity.

Purification : The crude product is purified by extraction, washing, drying over anhydrous agents (e.g., MgSO4 or Na2SO4), and recrystallization or column chromatography.

Detailed Preparation Procedure Example

A representative procedure adapted from catalytic and acylation methodologies includes:

- Dissolving piperazine in anhydrous THF under inert atmosphere.

- Adding dimethylaminoacetyl chloride dropwise at 0°C to control exothermic reaction.

- Stirring the reaction mixture at room temperature for 12 hours.

- Quenching the reaction in ice-water and extracting with dichloromethane (DCM).

- Washing organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

- Drying over anhydrous magnesium sulfate and evaporating under reduced pressure.

- Treating the residue with hydrochloric acid in an appropriate solvent to yield the dihydrochloride salt.

- Final purification by recrystallization from ethanol or ethyl acetate.

Reaction Parameters and Yields

| Step | Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Acylation of Piperazine | 0°C to room temp, 12 h, inert atm | Use anhydrous THF, slow addition | 70–85 |

| Workup and Extraction | Ice-water quench, DCM extraction | Sequential washes to remove impurities | — |

| Salt Formation (Dihydrochloride) | HCl addition in ethanol or MeOH | Controlled pH, cooling for crystallization | 80–90 |

| Purification | Recrystallization or chromatography | Ensures >97% purity | — |

Research Findings and Optimization

- Temperature Control : Maintaining low temperature during acyl chloride addition prevents side reactions and degradation.

- Solvent Choice : Anhydrous solvents like THF and DMF optimize reaction rates and solubility.

- Purification : Use of silica gel chromatography or recrystallization from polar solvents improves product purity.

- Salt Formation : Dihydrochloride salt formation enhances compound stability and facilitates handling.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Acylation | Reaction of piperazine with dimethylaminoacetyl chloride | Straightforward, high yield | Requires strict moisture control |

| Catalytic Methods | Use of catalysts for selective acylation | Improved selectivity, milder conditions | More complex setup |

| Salt Formation Post-Synthesis | Conversion to dihydrochloride salt | Enhances stability, crystallinity | Additional step, requires acid handling |

化学反应分析

Types of Reactions

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

科学研究应用

Medicinal Chemistry

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various neurotransmitter systems, making it a candidate for drug development targeting central nervous system disorders.

Case Study: Antidepressant Potential

Research has indicated that compounds with piperazine moieties exhibit antidepressant-like effects. In animal models, derivatives of this compound have shown promise in modulating serotonin and norepinephrine levels, which are crucial in the treatment of depression .

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a valuable candidate in neuropharmacology. It may act on receptors involved in mood regulation and anxiety.

Case Study: Anxiety Disorders

Studies have demonstrated that similar piperazine derivatives can reduce anxiety-like behaviors in rodent models. The mechanism is thought to involve modulation of GABAergic and serotonergic pathways, suggesting that this compound could be further explored for treating anxiety disorders .

Chemical Intermediate

In synthetic chemistry, this compound serves as an important intermediate for synthesizing other biologically active molecules. Its functional groups allow for various chemical modifications, making it versatile in the development of new compounds.

Application Example: Synthesis of Antipsychotics

The compound can be used to synthesize novel antipsychotic agents by modifying its piperazine ring or amine groups. This potential has been explored in several studies focusing on new treatments for schizophrenia and related disorders .

作用机制

The mechanism of action of 2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one Dihydrochloride

- Structural Differences: Replaces the dimethylamino group with a 4-chlorophenyl substituent.

- The dihydrochloride salt ensures moderate water solubility, similar to the target compound .

- Applications: Likely used in aryl piperazine-based drug candidates.

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

- Structural Differences: Features a chloro substituent on the ethanone moiety instead of dimethylamino.

- Reactivity : The chloro group enhances electrophilicity, making it reactive in nucleophilic substitutions (e.g., coupling with amines) .

- Synthetic Utility: Acts as an intermediate for further functionalization, whereas the dimethylamino group in the target compound may stabilize the structure or direct reactivity toward specific pathways .

S-(2-(Dimethylamino)ethyl pseudothiourea Dihydrochloride

1-{4-[(1s,4s)-4-Aminocyclohexyl]piperazin-1-yl}ethan-1-one Dihydrochloride

- Structural Differences: Substitutes dimethylamino with a 4-aminocyclohexyl group.

- Pharmacokinetics: The bulky cyclohexyl group increases steric hindrance, possibly affecting binding affinity to biological targets. The dimethylamino group’s smaller size and polarity may favor different interaction profiles .

Physicochemical and Functional Data Table

| Compound Name | Substituent | logP (Predicted) | Solubility (Water) | Key Applications | Toxicity Notes |

|---|---|---|---|---|---|

| Target Compound | Dimethylamino | ~1.2 | High (salt form) | Kinase inhibitors, CNS drugs | No data |

| 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one | 4-Chlorophenyl | ~2.5 | Moderate | Discontinued (synthesis issues) | Not reported |

| 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone | Chloro | ~1.8 | Low | Synthetic intermediate | Not reported |

| S-(2-(Dimethylamino)ethyl pseudothiourea | Thiourea | ~0.9 | High | Restricted (sensitizing) | High toxicity |

Research Findings and Implications

- Synthetic Pathways: The target compound’s synthesis likely parallels methods for chloro derivatives (e.g., alkylation of piperazine with dimethylaminoacetyl chloride) but requires optimized conditions to avoid byproducts .

- Biological Interactions: The dimethylamino group’s electron-donating nature may enhance binding to enzymes or receptors compared to electron-withdrawing chloro groups.

- Safety Profile : While the target compound lacks the sensitizing thiourea group in , thorough toxicological studies are essential to confirm its safety.

生物活性

2-(Dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride, with the CAS number 1177336-21-8, is a chemical compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a dimethylamino group, contributing to its pharmacological properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H19Cl2N3O |

| Molecular Weight | 244.16 g/mol |

| IUPAC Name | 2-(dimethylamino)-1-(piperazin-1-yl)ethanone dihydrochloride |

| Appearance | White powder |

| Storage Temperature | Room temperature |

Biological Activity

The biological activity of this compound is primarily explored in the context of antibacterial and potential psychoactive properties.

Antibacterial Activity

Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 20 µM to 70 µM against strains like Staphylococcus aureus and Escherichia coli .

In a comparative analysis, compounds with piperazine moieties often outperform traditional antibiotics in certain bacterial strains, highlighting their potential as novel antibacterial agents .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives, including similar compounds to this compound. The results indicated potent activity against E. coli and S. aureus, with MIC values significantly lower than standard antibiotics .

- Mechanism of Action : Another research focused on the mechanism of action of piperazine derivatives, suggesting that they inhibit bacterial topoisomerases, crucial enzymes for DNA replication in bacteria. This inhibition leads to bacterial cell death, providing a promising avenue for developing new antibiotics .

- Solubility and Bioavailability : Studies also addressed the solubility issues associated with piperazine derivatives. Modifications to increase aqueous solubility were found to enhance bioavailability without compromising antibacterial activity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(dimethylamino)-1-(piperazin-1-yl)ethan-1-one dihydrochloride, and how can intermediates be purified?

- Methodology : A common approach involves nucleophilic substitution between a piperazine derivative and a halogenated ketone precursor. For example, reacting 1-chloro-2-(dimethylamino)ethanone with piperazine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, followed by acidification with HCl to form the dihydrochloride salt . Purification typically employs flash chromatography (silica gel, methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to isolate intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential to confirm the presence of piperazine rings, dimethylamino groups, and ketone functionalities. For example, the ketone carbonyl typically appears at ~200 ppm in C NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures >95% purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 231.7 for the free base) .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Methodology : Store in airtight, light-resistant containers at –20°C to prevent degradation. Desiccants (e.g., silica gel) are recommended to avoid hygroscopic clumping. Avoid repeated freeze-thaw cycles, as this may lead to salt dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biochemical pathways influenced by this compound?

- Methodology :

- Comparative Binding Assays : Use radioligand displacement studies (e.g., H-acetylcholine for cholinergic receptors) to validate interactions with specific targets .

- Pathway-Specific Knockdown Models : Employ siRNA or CRISPR-Cas9 to silence candidate receptors (e.g., muscarinic or nicotinic acetylcholine receptors) and observe changes in the compound’s effects .

- Meta-Analysis : Cross-reference data from structural analogs (e.g., piperazine derivatives in ) to identify conserved mechanisms .

Q. What experimental strategies optimize reaction yields during scale-up synthesis?

- Methodology :

- Solvent Screening : Test solvents (e.g., DMF vs. acetonitrile) to balance reactivity and solubility. Polar aprotic solvents often enhance nucleophilic substitution rates .

- Catalyst Addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve ketone-piperazine coupling efficiency .

Q. How do environmental factors (pH, temperature) influence the compound’s stability and bioactivity?

- Methodology :

- pH-Dependent Stability Assays : Incubate the compound in buffers ranging from pH 2–9 and monitor degradation via HPLC. Piperazine derivatives are typically stable at pH 4–7 but hydrolyze under strongly acidic/basic conditions .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (T) to establish safe handling thresholds. For example, dihydrochloride salts often degrade above 200°C .

- Bioactivity Profiling : Compare IC values in assays conducted at varying temperatures (e.g., 25°C vs. 37°C) to assess thermal effects on receptor binding .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in cognitive enhancement studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC and efficacy metrics .

- ANOVA with Post Hoc Tests : Compare treatment groups in rodent memory assays (e.g., Morris water maze) to identify significant differences at p < 0.05 .

Q. How can researchers validate the specificity of this compound’s cholinergic effects versus off-target interactions?

- Methodology :

- Selectivity Panels : Screen against a broad panel of receptors (e.g., CEREP’s Psychoactive Drug Screening Program) to identify off-target binding .

- Metabolomic Profiling : Use LC-MS to detect downstream metabolites (e.g., acetylcholinesterase hydrolysis products) and confirm mechanism-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。